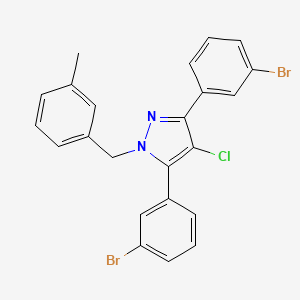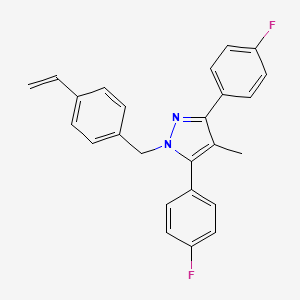![molecular formula C12H6BrF2N5O B10926145 N-(2-bromo-4,6-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10926145.png)
N-(2-bromo-4,6-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-BROMO-4,6-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-BROMO-4,6-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the Dimroth rearrangement, which involves the isomerization of heterocycles by the relocation of two heteroatoms within the ring system.
Introduction of the Bromo and Difluorophenyl Groups: This step involves the use of 2-bromo-4,6-difluoroaniline as a starting material, which is then reacted with appropriate reagents to introduce the bromo and difluorophenyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction Reactions: The triazolopyrimidine core can participate in various oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido or cyano derivatives, while oxidation can yield various oxidized forms of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to improve their properties.
Biology and Medicine:
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Biological Studies: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Agrochemicals: The compound can be used in the development of new herbicides and pesticides due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N2-(2-BROMO-4,6-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,6-Difluoroaniline: Used in the synthesis of various triazolopyrimidine derivatives.
2-Bromo-4,6-difluorophenyl isocyanate: Another compound with similar structural features.
Uniqueness: N2-(2-BROMO-4,6-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of bromo and difluorophenyl groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in drug development and material science.
Properties
Molecular Formula |
C12H6BrF2N5O |
|---|---|
Molecular Weight |
354.11 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H6BrF2N5O/c13-7-4-6(14)5-8(15)9(7)17-11(21)10-18-12-16-2-1-3-20(12)19-10/h1-5H,(H,17,21) |
InChI Key |
ZPYANOQSLVMHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=C(C=C(C=C3Br)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10926086.png)
![1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926088.png)
![1-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10926090.png)
![6-(furan-2-yl)-1,3-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926094.png)
![[4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10926096.png)

![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10926105.png)
![2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B10926110.png)
![3,5-bis(3-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10926113.png)

![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10926117.png)
![6-cyclopropyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926120.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926128.png)
